molecular formula C14H17N3O B11871194 (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol CAS No. 832102-05-3

(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol

Cat. No.: B11871194
CAS No.: 832102-05-3
M. Wt: 243.30 g/mol
InChI Key: MWEWNIJJFJIPEV-CYBMUJFWSA-N
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Description

(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and pyrrolidine structures suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol typically involves multi-step organic reactions One common approach is to start with the quinoline derivative, which is then functionalized to introduce the amino group at the 6-position This is followed by the formation of the pyrrolidine ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially converting it into a dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of alkyl or acyl groups on the quinoline ring.

Scientific Research Applications

(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline ring, are known for their antimalarial properties.

    Pyrrolidine Derivatives: Compounds like nicotine and proline, which contain a pyrrolidine ring, exhibit various biological activities.

Uniqueness: (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the quinoline and pyrrolidine structures in a single molecule. This dual functionality may confer distinct biological activities and therapeutic potential that are not observed in compounds containing only one of these moieties.

Properties

CAS No.

832102-05-3

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H17N3O/c15-11-2-4-14-10(7-11)1-3-12(16-14)8-17-6-5-13(18)9-17/h1-4,7,13,18H,5-6,8-9,15H2/t13-/m1/s1

InChI Key

MWEWNIJJFJIPEV-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)N

Canonical SMILES

C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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